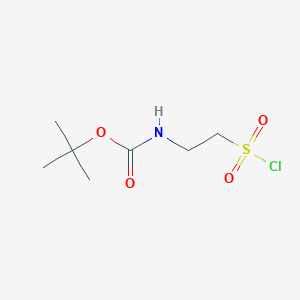

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-chlorosulfonylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEAZBVTZGTIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590810 | |

| Record name | tert-Butyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134019-73-1 | |

| Record name | tert-Butyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Boc-2-aminoethanesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of N-Boc-2-aminoethanesulfonyl Chloride

Abstract

N-Boc-2-aminoethanesulfonyl chloride, a derivative of taurine, is a pivotal building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a protected amine and a reactive sulfonyl chloride, makes it an invaluable intermediate for the synthesis of sulfonamides and complex peptidomimetics.[1][2] These target molecules are explored as enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3] This guide provides a comprehensive overview of a robust and efficient synthetic route to N-Boc-2-aminoethanesulfonyl chloride, beginning with the protection of taurine followed by the conversion of the resulting sulfonate salt to the target sulfonyl chloride. We will delve into the mechanistic underpinnings of each synthetic step, offer a detailed, field-tested experimental protocol, and address critical safety and handling considerations. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this versatile synthetic intermediate.

Introduction: The Strategic Importance of a Versatile Building Block

The synthesis of novel therapeutic agents often relies on the availability of versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR). N-Boc-2-aminoethanesulfonyl chloride (Boc-tauryl chloride) has emerged as such a cornerstone intermediate. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile mask for the primary amine, preventing its unwanted participation in subsequent reactions while being readily removable under mild conditions.[4] The sulfonyl chloride moiety, conversely, is a highly reactive electrophile, primed for reaction with a wide array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.

The challenge in synthesizing this molecule lies in the inherent reactivity and moisture sensitivity of the sulfonyl chloride group. The synthetic strategy must therefore be carefully designed to proceed under anhydrous conditions, particularly during the final chlorination step. The method detailed herein is a widely adopted two-step process that is both efficient and scalable.

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically approached in two primary stages: first, the protection of the amine functionality of taurine, and second, the conversion of the sulfonic acid group into the highly reactive sulfonyl chloride.

Step 1: N-Boc Protection of Taurine

The initial step involves the protection of the amino group of taurine (2-aminoethanesulfonic acid) as its tert-butyl carbamate derivative. This is a crucial maneuver to deactivate the nucleophilicity of the amine, thereby directing the subsequent chlorination reaction to the sulfonic acid moiety.

The reaction is typically performed by treating taurine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5][6] The base, often sodium hydroxide, serves a dual purpose: it deprotonates the amino group, enhancing its nucleophilicity for attack on the Boc-anhydride, and it maintains the resulting sulfonic acid as its water-soluble sodium salt, which is the direct precursor for the next step.

Step 2: Conversion of Sodium N-Boc-2-aminoethanesulfonate to the Sulfonyl Chloride

This is the critical, moisture-sensitive step of the synthesis. The dried sodium N-Boc-2-aminoethanesulfonate salt is converted to the corresponding sulfonyl chloride. While several chlorinating agents can be employed (e.g., thionyl chloride, phosphorus pentachloride), a combination of a phosgene source, such as triphosgene or a solution of phosgene in toluene, or oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) is particularly effective and common.[2][7]

The role of DMF is catalytic and essential for the reaction to proceed efficiently. It reacts with the chlorinating agent (e.g., oxalyl chloride) to form the Vilsmeier reagent, an electrophilic chloroiminium salt.[8] This intermediate is the active species that reacts with the sodium sulfonate to generate the sulfonyl chloride, releasing carbon dioxide, carbon monoxide, and regenerating the DMF catalyst. The use of anhydrous conditions is paramount to prevent the hydrolysis of the chlorinating agent, the Vilsmeier intermediate, and the final sulfonyl chloride product.

Visual Overview of the Synthetic Pathway

Caption: Overall two-step reaction scheme for the synthesis of N-Boc-2-aminoethanesulfonyl chloride.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly reactive and toxic reagents, including oxalyl chloride (or phosgene) and the resulting sulfonyl chloride product. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[9][10][11]

Part A: Synthesis of Sodium N-Boc-2-aminoethanesulfonate

-

Reaction Setup: In a round-bottom flask, dissolve taurine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (1 equivalent). To this, add an equal volume of 1,4-dioxane.

-

Reagent Addition: While stirring vigorously at room temperature, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in 1,4-dioxane dropwise.

-

Reaction Monitoring: Continue stirring the mixture at room temperature overnight. The reaction can be monitored by TLC to confirm the consumption of taurine.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other organic impurities.

-

Lyophilize (freeze-dry) the aqueous layer to obtain the crude sodium N-Boc-2-aminoethanesulfonate as a white solid.

-

For the next step, it is critical to ensure the salt is completely dry. This can be achieved by co-evaporation with anhydrous toluene followed by drying under high vacuum over P₂O₅.[2]

-

Part B: Synthesis of N-Boc-2-aminoethanesulfonyl Chloride

-

Reaction Setup (Anhydrous): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the rigorously dried sodium N-Boc-2-aminoethanesulfonate (1 equivalent).

-

Solvent and Catalyst Addition: Suspend the salt in anhydrous dichloromethane (CH₂Cl₂). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.1 equivalents).

-

Chlorinating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (2-3 equivalents) or a 20% solution of phosgene in toluene (2-3 equivalents) dropwise via a syringe. (Extreme Caution: Highly Toxic and Corrosive).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).

-

Work-up and Purification:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite under an inert atmosphere to remove the sodium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-aminoethanesulfonyl chloride.

-

The product is often used directly in subsequent steps due to its instability. If purification is required, it can be attempted by flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate), although care must be taken to minimize contact time with the silica.

-

Visual Representation of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of Boc-tauryl chloride.

Data Summary and Characterization

The following table summarizes the typical parameters for this synthesis.

| Parameter | Step 1: Protection | Step 2: Chlorination |

| Key Reagents | Taurine, (Boc)₂O, NaOH | Sodium N-Boc-2-aminoethanesulfonate, Oxalyl Chloride, DMF |

| Solvent | Water / 1,4-Dioxane | Anhydrous Dichloromethane |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% (for the salt) | 60-85%[1] |

| Product Form | White Solid (Salt) | Colorless Oil or Low-Melting Solid |

Expected Characterization Data for N-Boc-2-aminoethanesulfonyl chloride:

-

¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the Boc group (a singlet at ~1.45 ppm, 9H) and the two methylene groups of the ethyl chain (triplets or multiplets between 3.0-4.0 ppm, 4H), along with a broad singlet for the NH proton.

-

¹³C NMR (CDCl₃): Signals corresponding to the carbons of the Boc group (~28, 80 ppm), the methylene carbons (~40-60 ppm), and the carbamate carbonyl (~155 ppm) are expected.[1]

-

IR (film, cm⁻¹): Key stretches include the N-H bond (~3350), C-H bonds (~2980), the C=O of the carbamate (~1700), and the characteristic asymmetric and symmetric S=O stretches for the sulfonyl chloride (~1370 and ~1160).

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for the [M+Na]⁺ adduct due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).[2]

Critical Safety and Handling Procedures

-

Reagent Hazards: Oxalyl chloride and phosgene are extremely toxic and corrosive; inhalation can be fatal. They react violently with water and other protic solvents.[11][12] Always handle these reagents in a certified chemical fume hood with the sash at the lowest practical height.

-

Product Instability: N-Boc-2-aminoethanesulfonyl chloride is moisture-sensitive and will hydrolyze back to the sulfonic acid upon contact with water. It should be handled under an inert atmosphere (nitrogen or argon) and stored in a desiccator. For best results, it should be used promptly after its synthesis.

-

Quenching and Waste Disposal: Unreacted chlorinating agents should be quenched carefully. A cold, stirred solution of sodium bicarbonate or another suitable base can be used, but this should be done slowly and cautiously in the fume hood due to vigorous gas evolution. All waste must be disposed of in accordance with institutional and local regulations.[9]

Troubleshooting and Field-Proven Insights

-

Low Yield in Step 2: This is almost always due to the presence of moisture. Ensure the starting sodium sulfonate salt is absolutely dry. Use anhydrous solvents and flame-dried glassware.

-

Product Degradation: The sulfonyl chloride product can degrade on silica gel. If chromatography is necessary, use a deactivated silica gel or perform the purification quickly with cold eluents. In most applications, the crude product is of sufficient purity for the next step.

-

Incomplete Reaction in Step 2: If the reaction stalls, a slight excess of the chlorinating agent can be added. Ensure the DMF used is anhydrous and of high quality.

-

Alternative Chlorinating Agents: While oxalyl chloride/DMF is effective, using a 20% solution of phosgene in toluene is also a common industrial and academic method.[2] Triphosgene can be used as a solid, safer alternative to gaseous phosgene, but requires careful handling.

Conclusion

The synthesis of N-Boc-2-aminoethanesulfonyl chloride is a foundational procedure for chemists working in drug discovery and peptide science. The two-step protocol, involving N-Boc protection of taurine followed by a carefully controlled chlorination, is a reliable method for producing this valuable intermediate on a laboratory scale. Success hinges on a clear understanding of the underlying reaction mechanisms and, most importantly, a rigorous adherence to anhydrous techniques and stringent safety protocols. By mastering this synthesis, researchers gain access to a versatile tool for constructing novel sulfonamide-containing molecules with significant therapeutic potential.

References

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.

- ResearchGate. (2007). A New Strategy for the Synthesis of Taurine Derivatives Using the “Safety-Catch” Principle for the Protection of Sulfonic Acids. Request PDF.

- International Labour Organization & World Health Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE.

- Seeberger, S., Griffin, R. J., Hardcastle, I. R., & Golding, B. T. (2007). A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry, 5, 132-138.

- Brouwer, A. J., Monnee, M. C. F., & Liskamp, R. M. J. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Synthesis, 2000(11), 1579–1584.

- Hu, L., Zhu, H., Du, D. M., & Xu, J. (2007). Efficient synthesis of taurine and structurally diverse substituted taurines from aziridines. The Journal of Organic Chemistry, 72(12), 4543-6.

- Brouwer, A. J., Monnee, M. C. F., & Liskamp, R. M. J. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides.

- ResearchGate. (2025). Synthesis of New Taurine Derivatives by Reaction of 2-Aryl-1-(vinylsulfonyl)pyrrolidines with Optically Pure Amines. Request PDF.

- ResearchGate. (n.d.). Expeditious Preparation of N-Fmoc 2-Aminoethanesulfonyl Chlorides with Functionalized 1-Substituents.

- ResearchGate. (2007).

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)

- Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal.

- Google Patents. (n.d.). CN102199083A - Chemical synthetic method for n-butyryl chloride.

- ResearchGate. (n.d.).

- Winum, J. Y., et al. (n.d.).

- BenchChem. (2025). The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone.

- Tang, X., Tang, G., & Wan, H. (n.d.). A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER. Semantic Scholar.

- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)

- Sigma-Aldrich. (n.d.). BOC-ON.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- ResearchGate. (2005). (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.

- Liu, J., et al. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. CN102199083A - Chemical synthetic method for n-butyryl chloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

A Senior Application Scientist's Technical Guide to Tert-butyl 2-(chlorosulfonyl)ethylcarbamate (CAS: 134019-73-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Bifunctional Reagent

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate, identified by its CAS number 134019-73-1, is a specialized bifunctional building block of significant interest in modern medicinal chemistry and drug discovery. Its structure uniquely combines two key reactive functionalities: a highly electrophilic sulfonyl chloride and a latent nucleophile in the form of a Boc-protected primary amine. This arrangement provides chemists with a powerful tool for sequential, controlled chemical modifications.

The primary utility of this reagent lies in its role as a precursor to valuable pharmacophores. It is most notably employed in the synthesis of vinyl sulfonamides, a class of Michael acceptors used as covalent warheads for targeted protein modification.[1][2] Furthermore, its bifunctional nature makes it an adept linker for constructing more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein degradation machinery.[3][4][5] This guide provides an in-depth exploration of the synthesis, properties, and core applications of this reagent, grounded in established chemical principles and field-proven methodologies.

Physicochemical Properties, Safety, and Handling

Accurate characterization and safe handling are paramount for the successful application of any reactive chemical intermediate.

Key Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 134019-73-1 | [6][7] |

| Molecular Formula | C₇H₁₄ClNO₄S | [6][8] |

| Molecular Weight | 243.71 g/mol | [7] |

| IUPAC Name | tert-butyl N-[2-(chlorosulfonyl)ethyl]carbamate | [8] |

| Synonyms | N-Boc-2-aminoethanesulfonyl chloride, 2-(Boc-amino)ethanesulfonyl Chloride | [7] |

| Physical Form | Solid | - |

| Predicted Boiling Point | 337.4 ± 25.0 °C | [3] |

| Predicted Density | 1.290 ± 0.06 g/cm³ | [3] |

Safety & Handling Protocol

As a sulfonyl chloride, this reagent is reactive and requires careful handling to ensure laboratory safety and maintain its integrity.

-

Hazard Profile : The compound is classified as hazardous. Hazard statements indicate it is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[9]

-

Personal Protective Equipment (PPE) : Always handle within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Storage Conditions : This reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, it is critical to store it in a freezer at temperatures under -20°C.[9]

-

Incompatibility : Avoid contact with strong oxidizing agents, acids, and water, as it can hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid.

-

Spill & Disposal : In case of a spill, use personal protective equipment and absorb with an inert material. Dispose of the chemical waste in accordance with local and national regulations.[10]

Synthesis of this compound

While commercially available, understanding the synthesis of the title compound provides valuable context for its purity and potential side products. A robust and efficient method for preparing N-protected β-aminoethanesulfonyl chlorides has been established, which can be adapted for this specific molecule.[11] The most logical pathway involves the oxidative chlorination of a thiol precursor.

The causality behind this synthetic choice is rooted in efficiency and control. Starting with the readily available and stable Boc-protected cysteamine (tert-butyl N-(2-mercaptoethyl)carbamate), a direct and high-yielding oxidative chlorination can be performed. This avoids harsher methods that might compromise the acid-labile Boc protecting group.[12]

Sources

- 1. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - Tert-butyl n-[2-(chlorosulfonyl)ethyl]carbamate (C7H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 9. 2-(Boc-amino)ethanethiol 97 67385-09-5 [sigmaaldrich.com]

- 10. chemjam.com [chemjam.com]

- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Characterization of Tert-butyl 2-(chlorosulfonyl)ethylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of Tert-butyl 2-(chlorosulfonyl)ethylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document details the structural nuances of the molecule and their direct implications on ¹H and ¹³C NMR spectra. We present standardized experimental protocols for sample preparation and data acquisition, followed by a thorough interpretation of the spectral data. This guide emphasizes the causality behind spectral phenomena, grounding its analysis in the fundamental principles of chemical shift and spin-spin coupling, influenced by the molecule's distinct functional groups: the tert-butoxycarbonyl (Boc) protecting group, the ethyl chain, and the electron-withdrawing chlorosulfonyl group.

Introduction

This compound (CAS No. 134019-73-1) is a key bifunctional building block in organic synthesis.[1][2] Its structure incorporates a Boc-protected amine and a reactive sulfonyl chloride, making it a valuable reagent for the introduction of a protected aminoethylsulfonyl moiety in the synthesis of complex molecules, including pharmaceutical agents.

Accurate structural confirmation and purity assessment are critical for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous characterization of such molecules in solution. This guide explains the expected ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the observed chemical shifts and coupling patterns that serve as a reliable spectroscopic signature.

Molecular Structure and NMR Implications

The structure of this compound features several distinct electronic environments that govern its NMR spectrum.

-

Tert-butyl Group ((CH₃)₃C-) : This group consists of nine chemically equivalent protons, which are expected to appear as a sharp, strong singlet in the ¹H NMR spectrum. The associated quaternary carbon and three methyl carbons are also readily identifiable in the ¹³C NMR spectrum. The tert-butyl group is a common NMR probe due to its intense and easily recognizable signal.[3]

-

Carbamate Linkage (-O-C(=O)-NH-) : The carbamate group influences the electronic environment of the adjacent ethyl chain. The NH proton may appear as a broad signal, and its chemical shift can be concentration and solvent-dependent.

-

Ethyl Bridge (-CH₂-CH₂-) : The two methylene (CH₂) groups are diastereotopic. They are in different chemical environments and are expected to have distinct chemical shifts. The methylene group adjacent to the nitrogen (N-CH₂) will be influenced by the carbamate, while the methylene group adjacent to the sulfonyl group (S-CH₂) will be strongly deshielded by the powerful electron-withdrawing sulfonyl chloride group.[4]

-

Chlorosulfonyl Group (-SO₂Cl) : This is a highly electron-withdrawing group. Its presence significantly shifts the adjacent methylene protons and carbon downfield (to a higher ppm value) in the NMR spectra. This effect is a key characteristic for structural confirmation.[4]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="-0.5,0.87!"]; C4 [label="C", pos="-0.5,-0.87!"]; O1 [label="O", pos="2,0!"]; C5 [label="C", pos="2.8,0.87!"]; O2 [label="O", pos="2.5,-0.87!"]; N1 [label="N", pos="4,0.87!"]; C6 [label="C", pos="5,0!"]; C7 [label="C", pos="6,0.87!"]; S1 [label="S", pos="7.5,0!"]; O3 [label="O", pos="8.5,0.87!"]; O4 [label="O", pos="8.5,-0.87!"]; Cl1 [label="Cl", pos="7.5,-1.5!"];

// Dummy nodes for labels Boc_label [label="Boc Group", pos="0.5, -1.5!", fontcolor="#4285F4"]; Ethyl_label [label="Ethyl Bridge", pos="5.5, -1.5!", fontcolor="#34A853"]; Sulfonyl_label [label="Chlorosulfonyl Group", pos="8, 1.5!", fontcolor="#EA4335"];

// Edges for bonds C1 -- C2; C1 -- C3; C1 -- C4; C2 -- O1; O1 -- C5; C5 -- O2; C5 -- N1; N1 -- C6; C6 -- C7; C7 -- S1; S1 -- O3; S1 -- O4; S1 -- Cl1;

// Add hydrogens for clarity on the ethyl bridge H_N [label="H", pos="4.2, 1.7!"]; N1 -- H_N; } Caption: Molecular structure highlighting key functional groups.

Experimental Protocols

NMR Sample Preparation

Scientific integrity begins with meticulous sample preparation. The choice of solvent is critical, as it must dissolve the analyte without reacting with it. Deuterated chloroform (CDCl₃) is a common and appropriate choice for this compound.

Protocol:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube securely and gently agitate the sample until the solid is fully dissolved.

-

Place the tube in the NMR spectrometer for analysis.

Data Acquisition Parameters

Standard ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for adequate signal dispersion.

-

¹H NMR: A standard single-pulse experiment is sufficient. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typical.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Spectral Interpretation and Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₃C- (Boc) | ~1.45 | Singlet (s) | 9H | Nine equivalent protons in the tert-butyl group. Shielded environment results in an upfield shift.[5] |

| -NH- | ~5.0 - 5.5 | Broad Singlet (br s) | 1H | The amide proton signal is often broad due to quadrupole coupling with nitrogen and chemical exchange. |

| -NH-CH₂- | ~3.60 | Triplet (t) or Multiplet (m) | 2H | Methylene protons adjacent to the carbamate nitrogen. Deshielded by nitrogen, coupled to the adjacent -CH₂- group. |

| -CH₂-SO₂Cl | ~3.85 | Triplet (t) or Multiplet (m) | 2H | Methylene protons adjacent to the highly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift.[6] Coupled to the adjacent -CH₂- group. |

Note: The two methylene groups (-NH-CH₂- and -CH₂-SO₂Cl) form a spin system. While predicted as triplets, they may appear as more complex multiplets depending on the spectrometer resolution and the specific coupling constants.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₃C- (Boc) | ~28.3 | Methyl carbons of the tert-butyl group. This is a characteristic chemical shift for a Boc group.[7][8] |

| -NH-CH₂- | ~41.5 | Methylene carbon attached to nitrogen. |

| -CH₂-SO₂Cl | ~59.0 | Methylene carbon attached to the sulfonyl chloride group. Strongly deshielded and shifted significantly downfield. |

| (CH₃)₃C- (Boc) | ~80.5 | Quaternary carbon of the tert-butyl group.[7] |

| -C=O (Carbamate) | ~155.5 | Carbonyl carbon of the carbamate.[9][10] |

Conclusion

The NMR characterization of this compound is straightforward and provides a distinct spectroscopic fingerprint. The ¹H NMR spectrum is defined by a prominent singlet for the Boc group at approximately 1.45 ppm and two multiplets for the ethyl bridge protons between 3.60 and 3.85 ppm. The ¹³C NMR spectrum is characterized by five distinct signals, with the carbon adjacent to the sulfonyl chloride group being the most downfield of the aliphatic carbons. This guide provides the foundational data and interpretive logic for scientists to confidently verify the structure and purity of this important synthetic reagent.

References

-

Rodrigues, H. et al. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]

-

Umemura, K. et al. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

PubChemLite. Tert-butyl n-[2-(chlorosulfonyl)ethyl]carbamate (C7H14ClNO4S). Available from: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

-

Poveda, A. et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Tert-butyl 2-(chlorosulfonyl)ethylcarbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Date: January 14, 2026

Abstract

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate, a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis, possesses both a reactive sulfonyl chloride and a protected amine. This unique structural arrangement allows for its versatile use as a building block in the construction of complex molecular architectures, particularly in the synthesis of novel sulfonamide derivatives with potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed, field-proven protocol for its synthesis, and a practical guide to its application in the formation of sulfonamides. The underlying principles of its reactivity and the rationale behind the experimental methodologies are discussed to provide a self-validating framework for its effective utilization in the laboratory.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, also known as N-Boc-2-aminoethanesulfonyl chloride, has emerged as a valuable intermediate in the synthesis of a diverse array of organic molecules. Its utility is rooted in the orthogonal reactivity of its two key functional groups: the highly electrophilic sulfonyl chloride and the tert-butoxycarbonyl (Boc)-protected amine.

The sulfonamide functional group is a cornerstone in drug design, present in a wide range of therapeutic agents including antibacterials, diuretics, and anticonvulsants. The ability to readily introduce this moiety is therefore of paramount importance. This compound serves as a practical and efficient precursor for the synthesis of substituted sulfonamides. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions used to form the sulfonamide linkage, yet it can be readily removed under acidic conditions to liberate the primary amine for further functionalization. This strategic protection allows for a modular and controlled approach to the synthesis of complex drug candidates.

This guide will provide researchers with the essential knowledge to confidently handle, synthesize, and utilize this important building block in their research endeavors.

Molecular and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₄S | [1][2] |

| Molecular Weight | 243.71 g/mol | [1] |

| CAS Number | 134019-73-1 | [1][2] |

| Appearance | Solid | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| SMILES | CC(C)(C)OC(=O)NCCS(=O)(=O)Cl | [3] |

| InChIKey | PCEAZBVTZGTIEC-UHFFFAOYSA-N | [1][3] |

Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), and H331 (Toxic if inhaled).[4]

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available starting material, N-Boc-taurine. The following protocol is a robust and scalable method for its preparation.

Synthetic Workflow

The synthesis involves the conversion of the sulfonic acid group of N-Boc-taurine into a sulfonyl chloride. This transformation is typically achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

N-Boc-taurine

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend N-Boc-taurine (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Addition of Chlorinating Agent: Under a gentle stream of nitrogen, add phosphorus pentachloride (PCl₅) (1.1 equivalents) portion-wise to the stirred suspension. The addition should be controlled to maintain the temperature below 5°C.

-

Causality: The portion-wise addition and temperature control are crucial to manage the exothermic reaction and prevent potential side reactions or degradation of the product. PCl₅ is a highly reactive chlorinating agent that effectively converts the sulfonic acid to the sulfonyl chloride.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess PCl₅ and hydrolyzes the phosphorus oxychloride byproduct.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the initial solvent).

-

Combine the organic layers and wash with cold saturated sodium bicarbonate solution, followed by brine.

-

Self-Validation: The washing steps are essential to remove any remaining acidic byproducts. The pH of the aqueous layer after the bicarbonate wash should be neutral or slightly basic.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Application in Sulfonamide Synthesis

The primary application of this compound is in the synthesis of N-substituted sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamide linkage.

Reaction Workflow

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Caption: General workflow for the synthesis of sulfonamides.

Detailed Experimental Protocol: Synthesis of a Representative Sulfonamide

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Causality: Triethylamine acts as a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

-

-

Addition of Sulfonyl Chloride: Cool the solution to 0°C and add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Wash the reaction mixture with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Self-Validation: The acidic wash removes excess triethylamine, and the basic wash removes any unreacted sulfonyl chloride (by hydrolysis) and other acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting N-Boc-protected sulfonamide can be purified by column chromatography or recrystallization.

Deprotection of the Boc Group

The Boc group can be efficiently removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.

Procedure:

-

Dissolve the N-Boc-protected sulfonamide in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.

-

Stir the reaction at room temperature until TLC analysis indicates complete deprotection.

-

Remove the solvent and excess acid under reduced pressure to obtain the desired sulfonamide as its corresponding salt.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of sulfonamide-containing molecules. Its bifunctional nature, coupled with the reliable chemistry of the Boc protecting group, provides a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the development of novel compounds with potential therapeutic value.

References

-

PubChem. Tert-butyl n-[2-(chlorosulfonyl)ethyl]carbamate. [Link]

Sources

A Technical Guide to the Synthesis and Spectroscopic Characterization of N-Boc-Taurine Sulfonyl Chloride

This guide provides an in-depth exploration of N-Boc-taurine sulfonyl chloride, a key intermediate in the synthesis of taurine-containing compounds with significant potential in pharmaceutical and medicinal chemistry. We will delve into a robust synthetic protocol and a detailed analysis of its spectroscopic data, offering insights grounded in established chemical principles for researchers, scientists, and professionals in drug development.

Introduction: The Significance of N-Boc-Taurine Sulfonyl Chloride

Taurine, or 2-aminoethanesulfonic acid, is a naturally occurring sulfonic acid with a wide range of physiological roles.[1][2] Its incorporation into larger molecules can enhance aqueous solubility and introduce a unique pharmacophore. The sulfonyl chloride functional group is a highly versatile electrophile, readily reacting with a variety of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing moieties.[3][4] The N-tert-butoxycarbonyl (Boc) protecting group offers a stable and easily removable shield for the amine functionality, facilitating controlled and selective reactions.

Consequently, N-Boc-taurine sulfonyl chloride emerges as a critical building block for the synthesis of complex taurine derivatives, peptidomimetics, and other bioactive molecules. This guide aims to provide a comprehensive technical overview of its preparation and characterization.

Synthesis of N-Boc-Taurine Sulfonyl Chloride

The synthesis of N-Boc-taurine sulfonyl chloride can be efficiently achieved from N-Boc-taurine. The following protocol is based on established methods for the conversion of sulfonic acids to sulfonyl chlorides, often employing reagents like phosphorus pentachloride or thionyl chloride in an inert solvent.[5]

Proposed Synthetic Workflow

The conversion of N-Boc-taurine to its corresponding sulfonyl chloride is a critical step that requires careful control of reaction conditions to avoid side reactions.

Caption: Synthetic workflow for N-Boc-taurine sulfonyl chloride.

Detailed Experimental Protocol

Materials:

-

N-Boc-taurine

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend N-Boc-taurine in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add phosphorus pentachloride (or thionyl chloride) portion-wise to the stirred suspension. Monitor the reaction for gas evolution.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-taurine sulfonyl chloride.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.[6]

Self-Validation: The success of the synthesis can be confirmed by the spectroscopic methods detailed in the following sections. The disappearance of the sulfonic acid proton in NMR and the appearance of the characteristic S-Cl stretch in IR are key indicators.

Spectroscopic Characterization

The structural confirmation of N-Boc-taurine sulfonyl chloride relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected data based on known values for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Caption: Structure of N-Boc-taurine sulfonyl chloride.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |

| ~3.6-3.8 | Triplet | 2H | -NH -CH ₂- |

| ~3.9-4.1 | Triplet | 2H | -CH ₂-SO₂Cl |

| ~5.0 | Broad Singlet | 1H | -NH - |

Causality behind Assignments:

-

The nine protons of the tert-butyl group are chemically equivalent and shielded, thus appearing as a sharp singlet at approximately 1.45 ppm.[7]

-

The methylene protons adjacent to the nitrogen (-NH-CH₂-) are expected to be a triplet due to coupling with the neighboring methylene group. Their chemical shift will be influenced by the electron-withdrawing nature of the nitrogen.

-

The methylene protons adjacent to the sulfonyl chloride group (-CH₂-SO₂Cl) will also appear as a triplet. The strong electron-withdrawing effect of the sulfonyl chloride group will shift these protons further downfield compared to the other methylene group.

-

The NH proton will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~28.3 | -C(C H₃)₃ |

| ~45-50 | -NH-C H₂- |

| ~60-65 | -C H₂-SO₂Cl |

| ~80.0 | -C (CH₃)₃ |

| ~156.0 | -C =O |

Causality behind Assignments:

-

The methyl carbons of the Boc group are equivalent and appear around 28.3 ppm.[7]

-

The methylene carbon attached to the nitrogen (-NH-CH₂-) would be expected in the 45-50 ppm range.

-

The methylene carbon bonded to the highly deshielding sulfonyl chloride group (-CH₂-SO₂Cl) will be shifted significantly downfield, likely in the 60-65 ppm region.

-

The quaternary carbon of the Boc group is typically found around 80.0 ppm.[7]

-

The carbonyl carbon of the Boc group is the most deshielded carbon and is expected to appear around 156.0 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~2980, 2870 | Medium | C-H Stretch (aliphatic) |

| ~1700 | Strong | C=O Stretch (urethane) |

| ~1370, 1170 | Strong | Asymmetric & Symmetric SO₂ Stretch |

| ~580 | Medium | S-Cl Stretch |

Causality behind Assignments:

-

The N-H stretch of the carbamate will be a distinct peak around 3350 cm⁻¹.

-

The C-H stretching vibrations of the methylene and methyl groups will appear in their characteristic region.

-

A strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the Boc protecting group.

-

The two strong bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group are highly characteristic.[8][9][10]

-

The S-Cl stretch is expected at a lower frequency, around 580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Impact - EI or Electrospray Ionization - ESI):

-

Molecular Ion (M⁺): The presence of a molecular ion peak would confirm the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected due to the natural abundance of the ³⁷Cl isotope.

-

Loss of tert-butyl group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group ([M - 57]⁺).

-

Loss of Boc group: Fragmentation may also involve the loss of the entire Boc group ([M - 101]⁺).

-

Loss of Chlorine: The loss of a chlorine radical ([M - 35]⁺) is another plausible fragmentation.

-

Cleavage of the C-S bond: This would lead to fragments corresponding to the ethylamino portion and the sulfonyl chloride moiety.

The exact fragmentation will depend on the ionization technique used. For instance, negative-ion electrospray ionization of related N-protected taurines has shown characteristic fragmentation pathways.[11]

Conclusion

N-Boc-taurine sulfonyl chloride is a valuable synthetic intermediate. Its preparation via the chlorination of N-Boc-taurine is a feasible process. The structural integrity of the synthesized compound can be rigorously confirmed through a combination of NMR, IR, and mass spectrometry. The spectroscopic data presented in this guide, based on established principles and data from related compounds, provide a reliable reference for researchers working with this important molecule.

References

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

- MDPI. (n.d.).

- Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjug

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Brouwer, A. J., Monnee, M. C. F., & Liskamp, R. M. J. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Synthesis, 2000(11), 1579–1584.

- National Center for Biotechnology Inform

- Enamine. (n.d.). N-(tert-Butoxycarbonyl)sulfamoyl chloride.

- Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Inform

- Xu, J., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-8.

- Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids. (n.d.). Comptes Rendus de l'Académie des Sciences.

- Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000251).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- Synthetic methodology for the preparation of N-hydroxysulfamides. (n.d.). PMC - NIH.

- Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020). MedCrave online.

- Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. (n.d.). PubMed Central.

- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 13C NMR spectrum.

- Human Metabolome Database. (n.d.). Showing metabocard for Taurine (HMDB0000251).

- National Center for Biotechnology Information. (n.d.). Taurine and chloride. PubChem.

- 13C-NMR study of taurine and chlorotaurine in human cells. (n.d.). PubMed.

- Infrared spectrum of taurine standard | Download Scientific Diagram. (n.d.).

- Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. (2021). ACS Omega.

- FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.).

- [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. (n.d.). PubMed.

Sources

- 1. Human Metabolome Database: Showing metabocard for Taurine (HMDB0000251) [hmdb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-(tert-Butoxycarbonyl)sulfamoyl chloride - Enamine [enamine.net]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical stability of Tert-butyl 2-(chlorosulfonyl)ethylcarbamate

An In-Depth Technical Guide to the Physical and Chemical Stability of Tert-butyl 2-(chlorosulfonyl)ethylcarbamate

Introduction

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development.[1][2][3] Structurally, it comprises a tert-butyloxycarbonyl (Boc)-protected amine, providing stability under many reaction conditions, and a highly reactive sulfonyl chloride group. This unique combination makes it a valuable intermediate for introducing the 2-(Boc-amino)ethylsulfonyl moiety into target molecules, a common structural motif in medicinal chemistry.

However, the inherent reactivity of the sulfonyl chloride functional group, coupled with the conditional lability of the Boc protecting group, presents distinct challenges related to the compound's stability, storage, and handling. This guide provides a comprehensive analysis of the physical and chemical stability of this compound, offering field-proven insights and detailed protocols for its assessment. The primary audience for this document includes researchers, process chemists, and formulation scientists who utilize this reagent and need to understand its degradation pathways to ensure the integrity of their work.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is the first step in ensuring its stability. The molecule's reactivity is dictated by its functional groups, which also inform the necessary storage and handling procedures.

| Property | Data / Recommendation |

| Molecular Formula | C₇H₁₄ClNO₄S[1][2][3] |

| Molecular Weight | 243.71 g/mol [3] |

| Appearance | Typically a white solid. |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5][6] Must be protected from moisture to prevent hydrolysis.[5] |

| Incompatible Materials | Water, alcohols, bases, amines, and strong oxidizing agents.[4] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with a face shield, and protective clothing. Work in a well-ventilated area or fume hood to avoid inhalation of vapors.[4] |

Causality Behind Storage Choices: The sulfonyl chloride moiety is extremely susceptible to nucleophilic attack, particularly by water (hydrolysis). Storing the compound under an inert, dry atmosphere is not merely a suggestion but a critical requirement to prevent rapid degradation into the corresponding sulfonic acid, which would render the reagent useless for its intended purpose. The "cool" condition slows down the rate of any potential degradation reactions.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a tale of two functional groups: the highly reactive sulfonyl chloride and the acid-labile Boc-carbamate. Degradation can occur at either or both of these sites depending on the environmental conditions.

The Sulfonyl Chloride Moiety: The Primary Point of Instability

The sulfonyl chloride is the most significant contributor to the compound's instability. It readily reacts with water and other nucleophiles.

-

Hydrolysis: Exposure to moisture, even atmospheric humidity, leads to a rapid and irreversible hydrolysis reaction, yielding 2-(Boc-amino)ethanesulfonic acid and hydrochloric acid.[5] This is the most common degradation pathway encountered during storage and handling.

-

Reaction with Nucleophiles: The compound will readily react with alcohols to form sulfonate esters and with amines to form sulfonamides. While this reactivity is desirable for synthesis, it represents a stability issue if such nucleophiles are present as contaminants.

The Carbamate (Boc) Moiety: Conditional Lability

The Boc protecting group is generally stable under neutral, basic, and mildly acidic conditions, as well as in the presence of many nucleophiles and oxidizing agents.[7][8] However, its primary vulnerability is strong acids.

-

Acid-Catalyzed Deprotection: In the presence of strong acids (e.g., trifluoroacetic acid, HCl), the Boc group is cleaved to release the free amine, 2-aminoethanesulfonyl chloride, along with carbon dioxide and tert-butanol (which can further dehydrate to isobutylene).[8][9] It is noteworthy that the hydrolysis of the sulfonyl chloride group generates HCl, which could potentially catalyze the deprotection of the Boc group in a secondary degradation process.

-

Thermal Stability: While Boc groups can be removed thermally, this typically requires high temperatures (often >100-150°C), which are not usually encountered during standard storage.[10]

The primary degradation pathways are visualized below.

Caption: Primary degradation pathways of this compound.

Designing a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[11][12] A well-designed study for this compound must stress both the sulfonyl chloride and the Boc-carbamate functionalities. A target degradation of 5-20% is typically desired to identify primary degradants without overly complex secondary reactions.[11][13]

The logical workflow for such a study is outlined below.

Caption: General workflow for conducting a forced degradation study.

Summary of Recommended Stress Conditions & Expected Outcomes

| Stress Condition | Reagent/Parameters | Target Functional Group | Expected Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl at RT and 60°C | Sulfonyl Chloride & Boc | 2-(Boc-amino)ethanesulfonic acid; 2-Aminoethanesulfonyl chloride; Taurine (from both pathways) |

| Base Hydrolysis | 0.1 M NaOH at RT | Sulfonyl Chloride | Sodium 2-(Boc-amino)ethanesulfonate |

| Neutral Hydrolysis | Water at 60°C | Sulfonyl Chloride | 2-(Boc-amino)ethanesulfonic acid |

| Oxidation | 3% H₂O₂ at RT | Unlikely to be labile | No significant degradation expected. The sulfur is already in its highest oxidation state (+6). |

| Photostability | ICH Q1B guideline exposure (1.2 million lux hours, 200 W h/m²) | Entire Molecule | Degradation is possible but unpredictable without experimental data.[12] |

| Thermal (Dry Heat) | Solid sample at 80°C | Entire Molecule | Generally expected to be stable, but potential for slow degradation or Boc-group cleavage at higher temps. |

Experimental Protocol: Forced Hydrolytic Degradation

This protocol provides a self-validating system to assess stability in acidic, basic, and neutral conditions.

Objective: To determine the degradation profile of this compound under hydrolytic stress.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

1.0 M HCl solution

-

1.0 M NaOH solution

-

HPLC vials

-

Thermostatic block or water bath

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Acetonitrile is chosen as the co-solvent to ensure solubility before dilution into aqueous stress media.

-

-

Sample Preparation:

-

Acidic Stress: In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Basic Stress: In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Note: This reaction is expected to be very fast. Immediate analysis is crucial.

-

Neutral Stress: In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of HPLC grade water.

-

Control Sample: Prepare a control by mixing 0.5 mL of the stock solution with 0.5 mL of acetonitrile.

-

-

Stress Application:

-

Place the "Acidic Stress" and "Neutral Stress" vials in a water bath set to 60°C.

-

Keep the "Basic Stress" and "Control" vials at room temperature (25°C).

-

-

Time Point Analysis:

-

Inject samples onto a stability-indicating HPLC-UV/MS system at appropriate time points (e.g., t=0, 1, 4, 8, and 24 hours).

-

For the basic sample, inject immediately after preparation (t=0) and at very short subsequent intervals if possible.

-

Before injection of the acidic and basic samples, they must be neutralized to prevent damage to the HPLC column.

-

Acidic sample: Add an equimolar amount of NaOH.

-

Basic sample: Add an equimolar amount of HCl.

-

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks (degradants).

-

Use mass spectrometry (MS) data to propose structures for the observed degradation products.

-

Conclusion

The stability of this compound is a critical parameter that dictates its storage, handling, and successful application in synthesis. The molecule is defined by a dichotomy of reactivity: the sulfonyl chloride group is acutely sensitive to moisture and nucleophiles, representing the primary stability liability. In contrast, the Boc-carbamate is robust under many conditions but is susceptible to cleavage by strong acids. A thorough understanding of these competing degradation pathways is essential for any scientist working with this valuable reagent. The forced degradation protocols outlined in this guide provide a systematic framework for researchers to proactively investigate its stability profile, ensuring the development of robust synthetic methods and reliable analytical controls.

References

- Santos Delgado, M. J., Rubio Barroso, S., Toledano Fernández-Tostado, G., & Polo-Dı́ez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

- Millwood, Inc. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Millwood, Inc.

- BenchChem. (2025).

- S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Sdfine.

- Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.

- ResearchGate. (2025). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

- Scilit. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen–phosphorus detection. Scilit.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutanesulfonyl chloride. Sigma-Aldrich.

- MedCrave. (2016).

- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

- Hu, M., & Li, N. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Klick, S., et al. (n.d.).

- Singh, S., & Kumar, V. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research and Development.

- PubChemLite. (n.d.). Tert-butyl n-[2-(chlorosulfonyl)

- Guidechem. (n.d.). This compound (cas 134019-73-1) SDS/MSDS download. Guidechem.

- Echemi. (n.d.). tert-butyl 2-(chlorosulfonyl)

- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- El-Faham, A., et al. (n.d.).

- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

Sources

- 1. PubChemLite - Tert-butyl n-[2-(chlorosulfonyl)ethyl]carbamate (C7H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rjptonline.org [rjptonline.org]

- 13. article.sapub.org [article.sapub.org]

The Pivotal Role of Tert-butyl 2-(chlorosulfonyl)ethylcarbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Tert-butyl 2-(chlorosulfonyl)ethylcarbamate, a bifunctional reagent, has emerged as a critical building block in medicinal chemistry. Its unique architecture, featuring a masked primary amine in the form of a tert-butyloxycarbonyl (Boc) protected carbamate and a reactive sulfonyl chloride, offers chemists a versatile tool for the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and diverse applications of this compound, with a particular focus on its role in the development of novel therapeutics.

The carbamate group, a key feature of this reagent, is a prevalent structural motif in a wide array of approved drugs, contributing to their stability and biological activity.[3] The Boc protecting group is stable under many reaction conditions but can be readily removed with acid, allowing for sequential chemical modifications in multi-step syntheses.[1] The sulfonyl chloride moiety, on the other hand, is a potent electrophile, readily reacting with nucleophiles to form stable sulfonamides. This dual functionality makes this compound an invaluable asset in the medicinal chemist's toolbox.

Core Properties and Synthesis

This compound, with the chemical formula C7H14ClNO4S, is a white to off-white solid.[4] Its molecular structure provides a unique combination of a protected amine and a reactive sulfonyl group, enabling a wide range of chemical transformations.

Synthesis of this compound

A common synthetic route to this compound involves the mono-Boc protection of 2-aminoethanesulfonyl chloride. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Careful control of reaction conditions is crucial to favor the formation of the desired mono-protected product.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminoethanesulfonyl chloride hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 2-aminoethanesulfonyl chloride hydrochloride in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (Et₃N) to the suspension, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Medicinal Chemistry

The unique bifunctional nature of this compound has led to its widespread use in the synthesis of various biologically active molecules. Its ability to introduce a protected aminoethylsulfonamide moiety is particularly valuable in the design of compounds that can interact with specific biological targets.

Synthesis of Vinyl Sulfonamides

Vinyl sulfonamides are important pharmacophores that can act as irreversible covalent inhibitors of proteins by targeting nucleophilic residues like cysteine.[5][6] this compound serves as a key precursor in the synthesis of these valuable compounds. The synthesis typically involves the reaction of the sulfonyl chloride with an appropriate nucleophile to form a sulfonamide, which is then converted to the corresponding vinyl sulfonamide through an elimination reaction.[7]

A notable method for synthesizing vinyl sulfonamides utilizes the Horner-Wadsworth-Emmons reaction.[7][8] This approach involves the preparation of a phosphoryl sulfonamide reagent from tert-butyl sulfonyl carbamate, which then reacts with aldehydes to yield Boc-protected vinyl sulfonamides. Subsequent deprotection affords the final vinyl sulfonamides. A key advantage of this method is the consistent formation of the trans isomer, which is often desired for optimal biological activity.[7]

Caption: Synthesis of Vinyl Sulfonamides via the Horner-Wadsworth-Emmons Reaction.

Synthesis of Taurine Analogs

Taurine (2-aminoethanesulfonic acid) and its derivatives are known to possess a wide range of biological activities. The structural motif of this compound makes it an ideal starting material for the synthesis of novel taurine analogs. By reacting the sulfonyl chloride with various amines, a diverse library of N-substituted taurine derivatives can be generated. The Boc-protecting group can then be removed to yield the final products.[9]

Role as a Linker in Drug Discovery

The ethylcarbamate portion of the molecule can serve as a flexible linker to connect different pharmacophoric elements.[1] This is particularly useful in the design of molecules that need to span a certain distance to interact with multiple binding sites on a biological target, such as in the development of kinase inhibitors or PROTACs (PROteolysis TArgeting Chimeras).

Causality Behind Experimental Choices

The choice of reaction conditions and reagents in the synthesis and application of this compound is guided by the principles of organic chemistry to ensure high yields and purity.

-

Boc Protection: The use of di-tert-butyl dicarbonate (Boc₂O) for the protection of the amino group is favored due to the stability of the resulting Boc-carbamate under a wide range of reaction conditions and its facile removal under acidic conditions.[1] This orthogonality is crucial in multi-step syntheses.[2]

-

Horner-Wadsworth-Emmons Reaction: This reaction is preferred for the synthesis of vinyl sulfonamides because it generally provides the trans isomer with high stereoselectivity, which is often critical for biological activity.[7][8] The use of a phosphonate-stabilized carbanion leads to the thermodynamically more stable E-alkene.

Quantitative Data Summary

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Horner-Wadsworth-Emmons | Phosphoryl sulfonamide, Aldehydes | Boc-protected vinyl sulfonamides | Moderate to Good | [7] |

| Boc Deprotection | Boc-protected vinyl sulfonamide | Vinyl sulfonamide | 84 | [8] |

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its dual functionality as a protected amine and a reactive sulfonyl chloride provides a versatile platform for the synthesis of a wide array of complex and biologically relevant molecules. From the creation of covalent inhibitors to the development of novel taurine analogs and its use as a flexible linker, this reagent continues to empower drug discovery efforts. The methodologies and insights presented in this guide aim to equip researchers with the knowledge to effectively harness the potential of this compound in their pursuit of new and improved therapeutics.

References

-

Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

-

Jones, K., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 8(3), 599-604. [Link]

-

Royal Society of Chemistry. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. [Link]

-

PubChem. Tert-butyl n-[2-(chlorosulfonyl)ethyl]carbamate. [Link]

-